molecular formula C26H28N2O2 B4193912 2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide

2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide

Cat. No. B4193912
M. Wt: 400.5 g/mol
InChI Key: VUBFUAHKEBCMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide, commonly known as DPH, is a synthetic compound that has been widely studied for its potential therapeutic applications. DPH belongs to the class of compounds known as piperidine derivatives, which have been shown to exhibit a range of pharmacological activities.

Mechanism of Action

The exact mechanism of action of DPH is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various receptors in the brain and peripheral tissues. DPH has been shown to have affinity for various receptors such as the mu-opioid receptor, the kappa-opioid receptor, and the alpha-2 adrenergic receptor.
Biochemical and Physiological Effects:
DPH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DPH can inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase. In vivo studies have shown that DPH can reduce pain and inflammation, improve cognitive function, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPH in lab experiments is its well-established synthesis method, which makes it readily available for research purposes. However, one of the limitations of using DPH is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the research on DPH. One potential direction is the development of novel derivatives of DPH with improved pharmacological properties. Another potential direction is the investigation of the potential therapeutic applications of DPH in other fields such as oncology and immunology. Additionally, further studies are needed to fully understand the mechanism of action of DPH and its potential side effects.
In conclusion, DPH is a synthetic compound with potential therapeutic applications in various fields. Its synthesis method is well-established, and its pharmacological properties have been extensively studied. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

DPH has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DPH has been shown to possess neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, DPH has been shown to exhibit analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. In medicinal chemistry, DPH has been used as a starting material for the synthesis of various other compounds with potential therapeutic applications.

properties

IUPAC Name

2-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O2/c29-25(27-24-14-8-3-9-15-24)20-28-18-16-23(17-19-28)26(30,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,23,30H,16-20H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBFUAHKEBCMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-{4-[hydroxy(diphenyl)methyl]-1-piperidinyl}-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.